molecular formula C12H14O5 B6285227 (2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoic acid CAS No. 73490-49-0

(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoic acid

Cat. No. B6285227
CAS RN: 73490-49-0
M. Wt: 238.2
InChI Key:
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Description

(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoic acid, also known as TMPPEA, is a naturally occurring carboxylic acid found in plants and fungi. It has been studied extensively in the past few decades due to its potential applications in various fields, including organic synthesis, drug development, and biochemistry.

Mechanism of Action

The exact mechanism of action of (2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoic acid is still not well understood. However, it is believed to act as a proton donor, which can lead to the formation of reactive intermediates such as enolates and carbanions. These intermediates can then undergo further reactions, leading to the formation of a variety of products.
Biochemical and Physiological Effects
(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of certain bacteria and fungi, as well as to induce apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, and to modulate the activity of certain enzymes.

Advantages and Limitations for Lab Experiments

The use of (2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoic acid in laboratory experiments has several advantages. It is relatively inexpensive, and can be synthesized easily using a variety of methods. Additionally, it has a wide range of applications and can be used for the synthesis of a variety of molecules. However, there are some limitations to its use. It is highly reactive and can cause unwanted side reactions, and it can be difficult to purify after synthesis.

Future Directions

There are several potential future directions for the use of (2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoic acid in scientific research. It could be used to develop new drugs, as well as to synthesize new polymers for drug delivery. Additionally, it could be used to develop new fluorescent probes for imaging and sensing applications. Finally, it could be used to study the mechanism of action of other molecules, and to develop new synthetic methods.

Synthesis Methods

(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoic acid can be synthesized using a variety of methods. The most common method is the Wittig reaction, which involves the use of a phosphonium salt, an aldehyde, and a base. The reaction produces an alkene, which is then converted to the carboxylic acid using aqueous acid. Other methods of synthesis include oxidation of the corresponding alcohol, condensation of the corresponding aldehyde with a carboxylic acid, and reduction of the corresponding ester.

Scientific Research Applications

(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoic acid is widely used in scientific research due to its unique properties. It has been used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a building block for the synthesis of drugs and other bioactive molecules. Additionally, it has been used in the synthesis of polymers for drug delivery, as well as for the synthesis of fluorescent probes for imaging and sensing applications.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoic acid involves the conversion of commercially available starting materials into the desired product through a series of chemical reactions.", "Starting Materials": [ "2,4,5-trimethoxybenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "hydrochloric acid", "sodium hydroxide", "sodium bicarbonate", "sodium chloride", "water", "ethanol" ], "Reaction": [ "Step 1: Condensation of 2,4,5-trimethoxybenzaldehyde and ethyl acetoacetate in the presence of sodium ethoxide to form (2E)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol.", "Step 2: Dehydration of (2E)-3-(2,4,5-trimethoxyphenyl)prop-2-en-1-ol using hydrochloric acid to form (2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enal.", "Step 3: Oxidation of (2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enal using sodium hydroxide and sodium bicarbonate to form (2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoic acid.", "Step 4: Purification of the product by recrystallization from ethanol and drying to obtain the final product." ] }

CAS RN

73490-49-0

Product Name

(2E)-3-(2,4,5-trimethoxyphenyl)prop-2-enoic acid

Molecular Formula

C12H14O5

Molecular Weight

238.2

Purity

95

Origin of Product

United States

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